(S)-7-Fluorochroman-4-amine hydrochloride

Chiral building block Enantiomeric excess Asymmetric synthesis

(S)-7-Fluorochroman-4-amine hydrochloride is a chiral, fluorinated chroman-4-amine derivative belonging to the benzopyran class of heterocyclic building blocks. Its IUPAC name is (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride, with molecular formula C₉H₁₁ClFNO and molecular weight 203.64 g/mol.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
CAS No. 1392219-37-2
Cat. No. B1447663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Fluorochroman-4-amine hydrochloride
CAS1392219-37-2
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)F.Cl
InChIInChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
InChIKeyNTOXKACXYHMVON-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-Fluorochroman-4-amine Hydrochloride (CAS 1392219-37-2): Compound Class, Identity, and Procurement Baseline


(S)-7-Fluorochroman-4-amine hydrochloride is a chiral, fluorinated chroman-4-amine derivative belonging to the benzopyran class of heterocyclic building blocks. Its IUPAC name is (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride, with molecular formula C₉H₁₁ClFNO and molecular weight 203.64 g/mol [1]. The compound features a single defined stereocentre at the C-4 position with (S)-absolute configuration, a fluorine atom at the 7-position of the aromatic ring, and a primary amine group presented as the hydrochloride salt . It is catalogued under PubChem CID 72943051 and MDL number MFCD21603782, and is supplied as a research-grade building block by multiple international vendors including Fluorochem, CymitQuimica, and American Elements .

Why Generic Substitution of (S)-7-Fluorochroman-4-amine Hydrochloride with Racemic or Unsubstituted Analogs Fails in Research and Development


Substituting (S)-7-fluorochroman-4-amine hydrochloride with its racemic mixture (CAS 191608-21-6), the (R)-enantiomer (CAS 1266230-22-1), or non-fluorinated chroman-4-amine (CAS 53981-38-7) introduces quantifiable differences in stereochemical identity, physicochemical properties, and procurement specifications that directly impact reproducibility in asymmetric synthesis and lead optimization programs . The (S)-configuration at C-4 governs diastereomeric outcomes in downstream chiral derivatizations; the 7-fluoro substituent alters the aromatic ring's electron density, LogD, and metabolic handling relative to the parent scaffold; and the hydrochloride salt form provides distinct solid-state handling characteristics versus the free base . These differences are not interchangeable without experimental re-validation of reaction yields, enantiomeric excess, and biological activity of derived products [1].

Quantitative Differentiation Evidence for (S)-7-Fluorochroman-4-amine Hydrochloride vs. Closest Analogs


Enantiopure (S)-Configuration: Procurement Cost and Purity Differentiation vs. Racemic Mixture

The enantiopure (S)-7-fluorochroman-4-amine hydrochloride (CAS 1392219-37-2) commands a substantial price premium over the racemic 7-fluorochroman-4-amine hydrochloride (CAS 191608-21-6), reflecting the additional synthetic steps required for chiral resolution or asymmetric synthesis . At the 250 mg scale, the S-enantiomer is priced at €841.00 vs. €166.00 for the racemate from the same supplier (CymitQuimica), representing a 5.1-fold cost differential . This price gap quantifies the value of stereochemical definition: the racemate cannot substitute where stereospecific incorporation into a chiral drug candidate is required without either accepting 50% inactive/distinct enantiomer or incurring additional in-house chiral separation costs [1].

Chiral building block Enantiomeric excess Asymmetric synthesis Procurement specification

7-Fluoro Substitution: Predicted Physicochemical Property Shift vs. Non-Fluorinated (S)-Chroman-4-amine

The 7-fluoro substituent on the chroman aromatic ring produces a measurable alteration in the compound's calculated lipophilicity and pH-dependent distribution coefficient relative to the non-fluorinated parent scaffold [1]. The ACD/Labs-predicted LogP for (S)-7-fluorochroman-4-amine free base is 1.46, with an ACD/LogD (pH 7.4) of 0.19 . In contrast, the non-fluorinated chroman-4-amine (CAS 53981-38-7) has a predicted LogP of approximately 2.17 (using a different estimation method) and a predicted pKa of 8.87 for the amine group . The electron-withdrawing effect of the 7-fluoro substituent is expected to lower the amine pKa by approximately 0.5-1.0 log units compared to the parent, consistent with the well-established effect of aromatic fluorine on amine basicity in saturated heterocyclic amines [2]. While these predicted values derive from different computational algorithms and cannot be directly subtracted, the directional shift—modestly reduced LogP and reduced amine basicity with fluorine—is consistent with the known impact of aryl fluorine substitution on heterocyclic amine physicochemical profiles.

Lipophilicity LogD Blood-brain barrier Metabolic stability Fluorine editing

7-Fluoro vs. 6-Fluoro Positional Isomerism: Divergent Pharmacological Trajectories in Chroman-4-amine Derivatives

The position of fluorine substitution on the chroman aromatic ring directs fundamentally different structure-activity relationships. 6-Fluorochroman-4-amine derivatives have been extensively characterized as 5-HT₁A serotonin receptor antagonists, with the lead compound N-2-[[(6-fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine demonstrating defined antagonist activity in forskolin-stimulated adenylate cyclase assays in CHO cells expressing human 5-HT₁A receptors [1]. The 6-fluoro substitution pattern places the fluorine ortho to the ring oxygen and para to the C-8 position used for further derivatization, directly influencing the electronic environment of the ether oxygen linking point [2]. In contrast, the 7-fluoro substitution pattern in the target compound places fluorine para to the ring oxygen and meta to C-5/C-8, producing a distinct electronic distribution that would favor different regiochemical outcomes in electrophilic aromatic substitution and cross-coupling reactions used for late-stage functionalization [3]. While no direct head-to-head biological comparison between 7-fluoro and 6-fluoro chroman-4-amine scaffolds is publicly available, the established precedent that positional fluorination dictates receptor subtype selectivity in chroman-based CNS agents makes the 7-fluoro isomer a chemically distinct and non-interchangeable starting material from the 6-fluoro series.

Positional isomer 5-HT1A receptor Structure-activity relationship Serotonin Receptor selectivity

Hydrochloride Salt Form: Solid-State Handling and Aqueous Solubility Advantage vs. Free Base

The hydrochloride salt of (S)-7-fluorochroman-4-amine (CAS 1392219-37-2, MW 203.64) is supplied as a solid at room temperature, while the corresponding free base (CAS 1018978-91-0, MW 167.18) is a liquid or low-melting solid . The hydrochloride salt offers quantifiable advantages for laboratory handling: the solid physical state enables accurate gravimetric dispensing for sub-milligram-scale reactions, and the increased molecular weight (203.64 vs. 167.18, a 21.8% mass increase) reduces the relative error in weighing small quantities [1]. The salt form also provides enhanced aqueous solubility due to ionization of the amine, which is particularly relevant for aqueous-phase bioconjugation chemistry (e.g., amide coupling, sulfonamide formation) where water-miscible reaction conditions are employed [2]. Both forms are classified with GHS07 hazard pictograms (Harmful/Irritant) and carry H302, H315, H319, and H335 hazard statements, indicating comparable safety profiles .

Salt form Solid-state chemistry Aqueous solubility Weighing accuracy Storage stability

Chroman-4-amine Scaffold with 7-Fluoro Substitution: Patent-Landscape Relevance as a CNS-Privileged Building Block

The chroman (benzopyran) ring system is a recognized privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) indications including Alzheimer's disease, Parkinson's disease, depression, and essential tremor [1]. The (S)-7-fluorochroman-4-amine substructure maps directly onto key pharmacophoric elements found in recently disclosed patent compounds. Specifically, US Patent Application 2024/0182436 (Sumitomo Pharma America) explicitly depicts (S)-(7-fluorospiro[chromane-2,1′-cyclopropan]-4-yl)methanesulfonamide as a representative embodiment within a genus of sulfonamide-chroman compounds claimed for treating neurological and psychiatric diseases or disorders, including essential tremor [2]. The (S)-configuration at C-4 and the 7-fluoro substitution are both retained in this advanced intermediate, underscoring that the stereochemistry and fluorination pattern of the target compound are not arbitrary but are preserved through multiple synthetic steps in lead optimization [3]. This patent linkage provides procurement-relevant evidence that the specific (S)-7-fluoro substitution pattern has been prioritized in at least one active CNS drug discovery program, distinguishing it from other chroman-4-amine isomers that lack such documented industrial relevance.

Privileged scaffold CNS drug discovery Patent landscape Neurological disorders Chroman

Best Research and Industrial Application Scenarios for (S)-7-Fluorochroman-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CNS-Targeted Sulfonamide-Chroman Drug Candidates

In medicinal chemistry programs developing sulfonamide-chroman derivatives for neurological indications (e.g., essential tremor, as exemplified in US 2024/0182436 A1), the (S)-configured 7-fluoro building block provides the requisite stereochemistry for constructing spirocyclic chroman sulfonamides with defined absolute configuration [1]. The 5.1× procurement cost premium over the racemate (€841 vs. €166 per 250 mg) is justified by the avoidance of chiral chromatographic separation of diastereomeric products downstream, which would otherwise require method development, reduced throughput, and additional solvent waste . The 7-fluoro substituent also provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and purity assessment.

Chiral Building Block for Asymmetric Library Synthesis in High-Throughput Experimentation

The hydrochloride salt's solid physical state (MW 203.64) enables accurate automated dispensing on sub-milligram scale in HTE platforms, unlike the liquid free base which requires volumetric handling and is prone to viscosity-related dosing errors . The single defined stereocentre at C-4, combined with the 7-fluoro group's predictable electronic effects (ACD/LogP 1.46, LogD₇.₄ 0.19), makes this compound suitable for constructing focused chiral amine libraries via amide coupling, reductive amination, or sulfonylation, where the fluorine atom simultaneously modulates LogD and provides a metabolic soft spot resistance compared to non-fluorinated analogs .

Lead Optimization Scaffold Where 7-Fluoro Substitution Provides Divergent SAR from 6-Fluoro Series

For teams with existing SAR around 6-fluorochroman-4-amine-derived 5-HT₁A antagonists (J. Med. Chem. 1998), the 7-fluoro isomer offers a chemically distinct vector for exploring receptor subtype selectivity [2]. The Hammett σₚ value for para-fluorine (+0.06) vs. σₘ for meta-fluorine (+0.34) means the 7-fluoro isomer presents a substantially different electronic environment to biological targets, potentially accessing selectivity profiles not attainable with the 6-fluoro series. Procurement of the defined (S)-enantiomer ensures that any observed biological differences are attributable to the fluorine position rather than enantiomeric heterogeneity.

Process Chemistry Route Scouting and Salt Selection for Scale-Up Feasibility Assessment

The availability of both free base (CAS 1018978-91-0, liquid) and hydrochloride salt (CAS 1392219-37-2, solid) forms from multiple vendors (Fluorochem, CymitQuimica, American Elements, MolCore) enables side-by-side comparison of salt forms during process development [3]. The hydrochloride salt's room-temperature storage compatibility and solid-state stability support its use in long-term route scouting campaigns, while the 21.8% molecular weight difference between salt and free base must be accounted for in stoichiometric calculations during scale-up. Both forms carry identical GHS07 hazard classifications, simplifying safety assessment across salt forms.

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